2-Fluoro-3-iodopyridine

Description

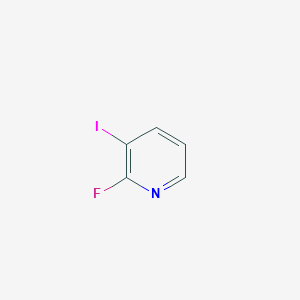

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FIN/c6-5-4(7)2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDCAXVNBOLWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426560 | |

| Record name | 2-Fluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113975-22-7 | |

| Record name | 2-Fluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Fluoro-3-iodopyridine. This versatile heterocyclic intermediate is a crucial building block in medicinal chemistry, particularly in the development of targeted therapies. This document outlines its physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and explores its role in the creation of advanced pharmaceutical agents.

Core Chemical Properties

This compound (CAS Number: 113975-22-7) is a white to light yellow crystalline solid at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.[1][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃FIN | [1] |

| Molecular Weight | 222.99 g/mol | [3] |

| Melting Point | 44-48 °C | [3] |

| Boiling Point | 230.3 °C at 760 mmHg | [1] |

| Density | ~2.046 g/cm³ | [1] |

| Appearance | White to light yellow crystalline solid | [1][2] |

| Purity | Typically ≥97-99% | [1][3] |

| CAS Number | 113975-22-7 | [3] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is through the directed ortho-metalation of 2-fluoropyridine (B1216828).[1] This method utilizes a strong base, such as Lithium Diisopropylamide (LDA), at low temperatures to regioselectively introduce an iodine atom at the 3-position of the pyridine (B92270) ring.[1]

Experimental Protocol: Directed Ortho-metalation

Materials:

-

2-Fluoropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere.

-

Dry ice/acetone bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Preparation of LDA: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.05 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.0 equivalent) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes to form the LDA solution.

-

Lithiation of 2-Fluoropyridine: To the freshly prepared LDA solution at -78 °C, add a solution of 2-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel. Ensure the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Iodination: Prepare a solution of iodine (1.05 equivalents) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. A color change is typically observed. Continue stirring at -78 °C for an additional 2-3 hours.

-

Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether (3 x volumes).

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate as the eluent to yield the final product as a white to off-white solid.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The signals will exhibit characteristic splitting patterns due to proton-proton and proton-fluorine coupling. |

| ¹³C NMR | The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbon atoms bonded to fluorine and iodine will show characteristic chemical shifts, and the carbon bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant. |

| IR Spectroscopy | The infrared spectrum will show characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the pyridine ring. A strong absorption band corresponding to the C-F stretching vibration is also expected. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be influenced by the presence of iodine. Fragmentation patterns will likely involve the loss of iodine and/or fluorine atoms. |

Reactivity and Applications in Drug Development

This compound is a valuable building block in organic synthesis due to its unique electronic properties and the presence of two different halogen atoms. The iodine atom is particularly susceptible to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, making it a versatile handle for introducing molecular complexity.[4] The fluorine atom can enhance the metabolic stability and bioavailability of the final drug molecule.[1]

A prominent application of this compound is in the synthesis of inhibitors for the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for drug development.[6][7]

Case Study: Synthesis of PI3K/mTOR Inhibitors

This compound serves as a key starting material in the synthesis of potent PI3K/mTOR dual inhibitors, such as GSK2126458.[6] In the synthesis of these complex molecules, the iodo group of this compound allows for the introduction of larger molecular fragments through palladium-catalyzed cross-coupling reactions. The fluoro-substituted pyridine core often plays a crucial role in binding to the active site of the kinase.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of drugs derived from this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 97 113975-22-7 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dual PI3K/mTOR inhibitors, GSK2126458 and PKI-587, suppress tumor progression and increase radiosensitivity in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-3-iodopyridine (CAS: 113975-22-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-iodopyridine is a halogenated heterocyclic compound that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom at the 2-position and an iodine atom at the 3-position of the pyridine (B92270) ring, imparts distinct reactivity and desirable physicochemical properties to its derivatives. This makes it a highly valuable intermediate, particularly in the fields of medicinal chemistry and agrochemical research.[1][2] The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the iodine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and data.

Physicochemical and Spectroscopic Data

This compound is typically a white to light yellow solid or crystalline powder at room temperature.[3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 113975-22-7 | [4][5] |

| Molecular Formula | C₅H₃FIN | [1][4][5] |

| Molecular Weight | 222.99 g/mol | [4] |

| Appearance | White to light yellow solid/crystal | [3] |

| Melting Point | 44-48 °C | [4] |

| Boiling Point | 230.3 °C at 760 mmHg | [1] |

| Density | ~2.046 g/cm³ | [1] |

| Purity | ≥97-99% | [1][4] |

| Flash Point | 93.1 °C | [1] |

| InChI Key | WCDCAXVNBOLWNO-UHFFFAOYSA-N | [4] |

| SMILES | Fc1ncccc1I | [4] |

Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra should be acquired for each batch, typical spectroscopic characteristics are found in various databases.[6]

| Spectroscopy | Description |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring. |

| ¹³C NMR | The carbon NMR spectrum will display five distinct signals for the carbons of the pyridine ring, with splitting patterns influenced by the fluorine atom.[6][7] |

| ¹⁹F NMR | The fluorine NMR spectrum provides a characteristic signal for the fluorine atom attached to the pyridine ring.[6][8] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the directed ortho-metalation of 2-fluoropyridine (B1216828).[1] This process involves the deprotonation at the 3-position of 2-fluoropyridine using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching the resulting lithiated intermediate with an iodine source.[1][9]

Experimental Protocol: Synthesis via Ortho-metalation

This protocol is based on established procedures for the lithiation and iodination of fluoropyridines.[9][10]

Materials:

-

2-Fluoropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodine (I₂)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this, add n-BuLi (1.1 equivalents) dropwise, and stir the mixture at -78 °C for 30 minutes.

-

Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Caption: Synthesis workflow for this compound.

Key Reactions and Applications in Drug Discovery

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals. The iodine atom at the 3-position is the primary site for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and organoboron compounds.[11] This reaction is widely used to introduce aryl or heteroaryl substituents.

Representative Experimental Protocol:

-

Reagents: this compound (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.).

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Procedure: To a degassed solution of the reagents in the chosen solvent system, add the palladium catalyst. Heat the reaction mixture, typically between 80-120 °C, under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is worked up by aqueous extraction and the product is purified by column chromatography.[11][12]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of 3-alkynyl-2-fluoropyridines.[3][13]

Representative Experimental Protocol:

-

Reagents: this compound (1.0 equiv.), terminal alkyne (1.1-1.5 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), copper(I) iodide (CuI, 5-10 mol%), and an amine base (e.g., triethylamine, diisopropylethylamine, 2-3 equiv.).

-

Solvent: Anhydrous, deoxygenated solvent such as THF or DMF.

-

Procedure: In an inert atmosphere, combine the reagents and catalysts in the solvent. The reaction is typically stirred at room temperature or with gentle heating (40-80 °C).[14] Upon completion, the mixture is filtered, extracted, and the product is purified by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for forming carbon-nitrogen bonds, coupling this compound with a wide range of primary or secondary amines.[15][16]

Representative Experimental Protocol:

-

Reagents: this compound (1.0 equiv.), amine (1.1-1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand like XPhos or BINAP, 1-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv.).

-

Solvent: Anhydrous, aprotic solvent such as toluene, 1,4-dioxane, or THF.

-

Procedure: The reagents are combined under an inert atmosphere and heated, typically between 80-110 °C, until the reaction is complete.[17] The product is then isolated through an aqueous work-up and purified by chromatography.

Caption: Key cross-coupling reactions of this compound.

Application in Kinase Inhibitor Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. For instance, substituted pyridines are common scaffolds in inhibitors of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle that is often overexpressed in tumors.[18][19]

The synthesis of such inhibitors often involves a multi-step sequence where the this compound core is elaborated through sequential cross-coupling reactions.

Caption: A logical workflow for building a kinase inhibitor scaffold.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant and is harmful if swallowed.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its well-defined reactivity in key cross-coupling reactions, combined with the beneficial effects of the fluorine substituent, makes it a valuable tool for drug discovery and development professionals. The synthetic protocols and reaction workflows provided in this guide offer a solid foundation for the effective utilization of this versatile compound in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. This compound 97 113975-22-7 [sigmaaldrich.com]

- 5. This compound | CAS 113975-22-7 [matrix-fine-chemicals.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. epfl.ch [epfl.ch]

- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 9. benchchem.com [benchchem.com]

- 10. Iodination (Lithiation/Iodination) [commonorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3: structure-guided pharmacophore modelling, virtual screening, molecular docking, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Fluoro-3-iodopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-iodopyridine is a key heterocyclic intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1][2] Its unique substitution pattern, featuring both a fluorine and an iodine atom, allows for diverse functionalization. The fluorine atom can enhance metabolic stability and bioavailability of target molecules, while the iodine atom serves as a versatile handle for various cross-coupling reactions, making it a valuable building block in medicinal chemistry for the development of novel therapeutics in areas such as oncology and neurology.[1] This guide provides a comprehensive overview of the primary synthetic route to this compound, including a detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Physicochemical Properties

This compound is typically a white to light yellow or salmon-colored solid with a melting point in the range of 44-48°C.[1][3][4] It is characterized by the molecular formula C₅H₃FIN and a molecular weight of approximately 222.99 g/mol .[3]

| Property | Value | Reference |

| CAS Number | 113975-22-7 | [1][3] |

| Molecular Formula | C₅H₃FIN | [1][3] |

| Molecular Weight | 222.99 g/mol | [3] |

| Appearance | White to light yellow solid | [1][2] |

| Melting Point | 44-48 °C | [3][4] |

| Boiling Point | 230.3°C at 760 mmHg | [1] |

| Purity | ≥97-99% | [1][3] |

Synthetic Pathway: Directed Ortho-Metalation

The most common and efficient method for the synthesis of this compound is the directed ortho-metalation of 2-fluoropyridine.[1] This regioselective method utilizes a strong base, typically Lithium Diisopropylamide (LDA), to deprotonate the 3-position of the pyridine (B92270) ring, which is activated by the adjacent fluorine atom. The resulting lithiated intermediate is then quenched with an iodine source to yield the desired product.[1]

Experimental Workflow Diagram

References

An In-depth Technical Guide to 2-Fluoro-3-iodopyridine

Introduction

2-Fluoro-3-iodopyridine is a halogenated pyridine (B92270) derivative that serves as a critical building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring both a fluorine and an iodine atom on the pyridine ring, offers versatile reactivity for constructing complex molecular architectures.[2] The fluorine atom can enhance metabolic stability and bioavailability in drug candidates, while the iodine atom provides a reactive site for various cross-coupling reactions, making it a valuable intermediate in drug discovery and development.[1] This guide provides a detailed overview of its core physicochemical properties, a common synthesis protocol, and its molecular weight composition.

Physicochemical and Quantitative Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value |

| Molecular Weight | 222.99 g/mol [3][4] (also reported as 222.987[1] and 222.98[2]) |

| Molecular Formula | C₅H₃FIN[1][2][3] |

| CAS Number | 113975-22-7[1][3][4] |

| Appearance | White to light yellow powder or crystal[1][2][4] |

| Melting Point | 43.0 to 48.0 °C[1][4] |

| Boiling Point | 230.3 °C at 760 mmHg[1] |

| Density | ~2.046 g/cm³[1] |

| Purity | Typically ≥97% or ≥98%[2][3][4] |

Molecular Weight Composition

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The diagram below illustrates the contribution of each element to the total molecular weight of this compound.

Caption: Atomic contributions to the molecular weight of this compound.

Experimental Synthesis Protocol: Directed Ortho-Metalation

A common and effective method for the regioselective synthesis of this compound is the directed ortho-metalation of 2-fluoropyridine (B1216828). The fluorine atom directs the metalation to the adjacent C3 position.[1]

Objective: To synthesize this compound via iodination of 2-fluoropyridine.

Materials:

-

2-Fluoropyridine

-

Lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine (I₂) or other iodine source

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Methodology:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere is charged with anhydrous THF.

-

Deprotonation: The flask is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

A solution of a strong base, commonly Lithium Diisopropylamide (LDA), is added dropwise to a solution of 2-fluoropyridine in THF.[1] The LDA acts as a deprotonating agent, selectively removing a proton from the C3 position, which is activated by the adjacent fluorine atom. The reaction is stirred at this low temperature for a specified time to ensure complete formation of the lithiated intermediate.

-

Iodination (Quenching): A solution of an iodine source, such as elemental iodine (I₂) dissolved in THF, is then added slowly to the reaction mixture.[1] This quenches the lithiated intermediate, introducing the iodine atom regioselectively at the 3-position.[1]

-

Workup and Purification: After the reaction is complete, it is carefully quenched with a suitable reagent like saturated ammonium (B1175870) chloride solution. The organic product is then extracted using an appropriate solvent (e.g., ethyl acetate), washed, dried over a drying agent (e.g., sodium sulfate), and concentrated under reduced pressure.

-

Purification: The crude product is typically purified using column chromatography on silica (B1680970) gel to isolate the this compound with high purity.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a key intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1]

-

Pharmaceutical Development: It is extensively used in medicinal chemistry to create complex molecules for targeted therapies. Its derivatives are investigated for use as anti-cancer and anti-inflammatory drugs.[1][2]

-

Agrochemical Synthesis: The compound is employed in the development of new pesticides and herbicides, where its structure can be modified to enhance biological activity and selectivity.[2]

-

Material Science: Due to its electronic properties, it is also used in the creation of advanced materials.

References

Physicochemical Properties of 2-Fluoro-3-iodopyridine

An In-depth Technical Guide to the

This technical guide provides a comprehensive overview of the melting point and related physicochemical properties of 2-Fluoro-3-iodopyridine. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic intermediate in their work. This document outlines the reported melting point values, details standard experimental protocols for its determination, and illustrates its central role in synthetic chemistry workflows.

This compound is a halogenated pyridine (B92270) derivative that serves as a critical building block in the synthesis of complex organic molecules.[1] Its utility is prominent in the fields of medicinal chemistry and agrochemical development.[1][2] The presence of both fluorine and iodine atoms allows for diverse reactivity, making it a valuable precursor for creating novel therapeutic agents, particularly in oncology and for treating inflammatory diseases.[1][2] The fluorine atom can enhance metabolic stability, while the iodine atom provides a reactive site for various cross-coupling reactions.[2]

Data Presentation: Key Properties

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Melting Point | 44-48 °C | |

| 45-46 °C | [2] | |

| 45 °C | [3] | |

| Molecular Formula | C₅H₃FIN | [1][2] |

| Molecular Weight | 222.99 g/mol | [4] |

| CAS Number | 113975-22-7 | [2] |

| Appearance | White to light yellow solid/powder/crystal | [1][2] |

| Purity | Typically supplied at ≥97% | [1][2][4] |

| Boiling Point | 99 °C at 17 mmHg | [3] |

Experimental Protocols for Melting Point Determination

The melting point of a pure crystalline organic compound is a sharp, characteristic physical property used for identification and purity assessment. A widened melting range and a depressed melting point are typically indicative of impurities.[5] The most common method for determining the melting point of a solid organic compound like this compound is the capillary method using a melting point apparatus.

Protocol: Capillary Melting Point Determination

This protocol describes the standard procedure for determining the melting point range of a solid organic compound.

Materials and Equipment:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar heated block device)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

-

Safety goggles

Procedure:

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry surface. If the sample consists of large crystals, gently crush it into a fine powder.[6]

-

Dip the open end of a capillary tube into the powdered sample.[7]

-

Invert the tube and gently tap it on a hard surface to pack the sample down into the sealed end.[7] The packed sample should be approximately 1-2 mm high.[5][6]

-

-

Apparatus Setup:

-

Melting Point Measurement:

-

Rapid Determination (Optional): For an unknown compound or to save time, first heat the sample rapidly to get an approximate melting point. Turn off the apparatus and allow it to cool significantly before proceeding.

-

Accurate Determination: Heat the block at a slow, steady rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[7]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.[5][6][8]

-

Continue heating at the same slow rate and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[5][6][8]

-

-

Reporting:

-

The melting point is reported as the range from T₁ to T₂.

-

For accurate results, repeat the determination with a fresh sample in a new capillary tube.[5] Consistent values should be obtained.

-

Visualizations: Workflows and Applications

Diagrams created using Graphviz illustrate key logical and experimental workflows relevant to this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. pennwest.edu [pennwest.edu]

Ortho-Metalation of 2-Fluoropyridine: A Technical Guide

The directed ortho-metalation (DoM) of 2-fluoropyridine (B1216828) is a powerful and regioselective strategy for the functionalization of the pyridine (B92270) ring, a core scaffold in numerous pharmaceuticals and agrochemicals. This technique enables the introduction of a wide array of electrophiles at the C-3 position, leveraging the fluorine atom as a potent directing group. This guide provides an in-depth overview of the reaction, including mechanistic insights, detailed experimental protocols, and a summary of reported yields.

Introduction

The pyridine ring is a fundamental heterocyclic motif in medicinal chemistry. The development of efficient and regioselective methods for its functionalization is of paramount importance. Directed ortho-metalation has emerged as a key technology in this regard. In the case of 2-fluoropyridine, the fluorine substituent exerts a strong directing effect, facilitating the deprotonation of the adjacent C-3 position by a strong base. The resulting organometallic intermediate can then be trapped by various electrophiles to introduce diverse functional groups.

Reaction Mechanism and Workflow

The generally accepted mechanism for the ortho-metalation of 2-fluoropyridine involves the coordination of a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), to the nitrogen atom of the pyridine ring. This pre-complexation step positions the base in proximity to the C-3 proton, facilitating its abstraction. The inductive electron-withdrawing effect of the fluorine atom at C-2 and the nitrogen atom in the ring increases the acidity of the C-3 proton, favoring its removal. The resulting 2-fluoro-3-lithiopyridine is a versatile intermediate that can react with a wide range of electrophiles.

Caption: General mechanism of the directed ortho-metalation of 2-fluoropyridine.

The experimental workflow for a typical ortho-metalation of 2-fluoropyridine is a sequential process carried out under anhydrous conditions and at low temperatures to ensure the stability of the lithiated intermediate.

Caption: A typical experimental workflow for the ortho-metalation of 2-fluoropyridine.

Quantitative Data

The ortho-metalation of 2-fluoropyridine has been successfully employed for the introduction of a variety of functional groups at the C-3 position. The choice of base and reaction conditions can influence the yield of the desired product. Below is a summary of reported yields for the reaction of 2-fluoro-3-lithiopyridine with various electrophiles.

| Electrophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| I₂ | Iodine | LDA | THF | -78 | 1 | 2-Fluoro-3-iodopyridine | 85 |

| DMF | Dimethylformamide | LDA | THF | -78 | 1 | 2-Fluoro-3-pyridinecarboxaldehyde | 75 |

| (CH₃)₃SiCl | Trimethylsilyl chloride | LDA | THF | -78 | 2 | 2-Fluoro-3-(trimethylsilyl)pyridine | 90 |

| PhCHO | Benzaldehyde | LDA | THF | -78 | 1.5 | (2-Fluoropyridin-3-yl)(phenyl)methanol | 82 |

| CO₂ | Carbon dioxide | LTMP | THF | -78 to rt | 2 | 2-Fluoronicotinic acid | 78 |

| (CH₃)₂SO₄ | Dimethyl sulfate (B86663) | LDA | THF | -78 | 1 | 2-Fluoro-3-methylpyridine | 65 |

| CH₃OD | Deuterated methanol | LDA | THF | -78 | 0.5 | 2-Fluoro-3-deuteriopyridine | 95 |

Experimental Protocols

General Procedure for the ortho-Metalation of 2-Fluoropyridine

Materials:

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Diisopropylamine (B44863) or 2,2,6,6-tetramethylpiperidine (B32323)

-

2-Fluoropyridine

-

Selected electrophile

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)

-

Magnetic stirrer and stirring bar

-

Low-temperature thermometer

-

Syringes and needles

Procedure:

-

Preparation of the Lithium Amide Base (LDA or LTMP):

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine (for LDA) or 2,2,6,6-tetramethylpiperidine (for LTMP) (1.1 equivalents) via syringe.

-

Slowly add n-BuLi (1.05 equivalents) dropwise via syringe while maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide base.

-

-

Metalation of 2-Fluoropyridine:

-

To the freshly prepared LDA or LTMP solution at -78 °C, add a solution of 2-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise via syringe over 10-15 minutes.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the 2-fluoro-3-lithiopyridine intermediate is typically indicated by a color change.

-

-

Electrophilic Quench:

-

To the solution of the lithiated intermediate at -78 °C, add the chosen electrophile (1.2 equivalents) dropwise via syringe.

-

Allow the reaction mixture to stir at -78 °C for a specified time (typically 1-3 hours) or until TLC analysis indicates the consumption of the starting material. The reaction may be allowed to slowly warm to room temperature for certain electrophiles.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Synthesis of this compound

This protocol provides a specific example of the general procedure.

-

To a solution of diisopropylamine (1.5 mL, 10.5 mmol) in anhydrous THF (40 mL) at -78 °C under a nitrogen atmosphere, add n-BuLi (4.0 mL, 2.5 M in hexanes, 10.0 mmol) dropwise. Stir the resulting LDA solution for 30 minutes at -78 °C.

-

Add a solution of 2-fluoropyridine (0.87 g, 9.0 mmol) in anhydrous THF (10 mL) dropwise to the LDA solution at -78 °C. Stir the mixture for 1.5 hours at this temperature.

-

Add a solution of iodine (2.54 g, 10.0 mmol) in anhydrous THF (15 mL) dropwise to the reaction mixture at -78 °C.

-

Stir the reaction for an additional hour at -78 °C, then allow it to warm to room temperature.

-

Quench the reaction with saturated aqueous Na₂S₂O₃ solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography (hexanes/ethyl acetate, 9:1) to afford this compound as a solid.

Conclusion

The directed ortho-metalation of 2-fluoropyridine is a robust and highly regioselective method for the synthesis of 3-substituted 2-fluoropyridines. The fluorine atom effectively directs the deprotonation to the C-3 position, and the resulting lithiated intermediate can be trapped with a wide range of electrophiles, providing access to a diverse array of valuable compounds for drug discovery and development. The careful control of reaction conditions, particularly temperature and the choice of base, is crucial for achieving high yields and minimizing side reactions.

Stability of 2-Fluoro-3-iodopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 2-Fluoro-3-iodopyridine under various conditions relevant to pharmaceutical and chemical development. This compound is a key heterocyclic building block used in the synthesis of a wide range of biologically active molecules.[1][2] Understanding its stability profile is critical for ensuring the quality, safety, and efficacy of resulting drug candidates and other chemical entities. This document outlines potential degradation pathways, recommended storage conditions, and detailed experimental protocols for forced degradation studies as per ICH guidelines. While specific quantitative stability data for this compound is not extensively available in public literature, this guide provides a framework for establishing its stability profile through systematic experimental investigation.

Introduction

This compound (CAS No. 113975-22-7) is a valuable intermediate in medicinal chemistry, prized for its unique electronic properties and versatile reactivity in cross-coupling reactions.[3] The presence of both a fluorine and an iodine atom on the pyridine (B92270) ring allows for selective functionalization, making it an attractive scaffold in drug discovery.[3] However, the inherent reactivity of the carbon-iodine bond and the electron-withdrawing nature of the fluorine and the pyridine ring can also predispose the molecule to degradation under certain environmental conditions.

This guide details the theoretical and practical aspects of the stability of this compound, covering thermal, photolytic, hydrolytic, and oxidative stress conditions. It is intended to be a practical resource for scientists working with this compound, enabling them to design and execute robust stability studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃FIN | [4] |

| Molecular Weight | 222.99 g/mol | [4] |

| Appearance | White to light yellow solid/crystal | [2] |

| Melting Point | 44-48 °C | [4] |

| Storage Temperature | 0-8 °C is commonly recommended for storage.[5] Some suppliers recommend storage at -20°C. | [5] |

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of related halopyridines and iodinated aromatic compounds, several degradation pathways can be anticipated.

-

Hydrolysis: The carbon-iodine bond may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of 2-fluoro-3-hydroxypyridine. The rate of hydrolysis is expected to be pH-dependent.[6]

-

Photodegradation: Aromatic iodides can undergo photolytic cleavage of the carbon-iodine bond to form radical intermediates.[7][8] This can lead to a variety of degradation products, including 2-fluoropyridine (B1216828) and other coupled or rearranged species. Exposure to UV or visible light should be minimized.

-

Thermal Degradation: While the molecule is a solid with a defined melting point, prolonged exposure to elevated temperatures could lead to decomposition.[9] The specific degradation products would need to be identified experimentally.

-

Oxidation: The pyridine ring and the carbon-iodine bond may be susceptible to oxidation, especially in the presence of common oxidizing agents. This could lead to the formation of N-oxides or other oxygenated derivatives.

A visual representation of the potential degradation pathways is provided in the following diagram.

Figure 1. Potential Degradation Pathways of this compound.

Quantitative Stability Data

Table 2: Hypothetical Hydrolytic Stability of this compound

| pH Condition | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Major Degradants |

| 1.2 (0.1 N HCl) | 80 | 2-Fluoro-3-hydroxypyridine | ||

| 7.0 (Water) | 80 | Not Applicable | ||

| 13.0 (0.1 N NaOH) | 80 | 2-Fluoro-3-hydroxypyridine |

Table 3: Hypothetical Photostability of this compound (Solid State)

| Light Source | Intensity | Duration | % Degradation | Major Degradants |

| ICH Option 2 (Cool White/UV) | 1.2 million lux hours & 200 W h/m² | 2-Fluoropyridine |

Table 4: Hypothetical Thermal Stability of this compound (Solid State)

| Temperature (°C) | Duration (days) | % Degradation | Major Degradants |

| 60 | 14 | ||

| 80 | 14 | ||

| 100 | 7 |

Table 5: Hypothetical Oxidative Stability of this compound (in Solution)

| Oxidizing Agent | Concentration | Temperature (°C) | Duration (hours) | % Degradation | Major Degradants |

| H₂O₂ | 3% | 25 | 24 | To be determined | |

| AIBN | 0.1 M | 60 | 24 | To be determined |

Experimental Protocols

The following protocols are based on ICH guidelines for forced degradation studies and can be adapted for this compound.[10][11] A stability-indicating analytical method, typically HPLC with UV detection, should be developed and validated prior to conducting these studies.[12][13][14][15][16]

General Workflow for Stability Assessment

The logical workflow for assessing the stability of a chemical compound like this compound is depicted below.

Figure 2. General Workflow for Stability Assessment.

Hydrolytic Stability Study

-

Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl, purified water, and 0.1 N NaOH.[6]

-

Incubation: Store the solutions at an elevated temperature (e.g., 80°C) for a defined period (e.g., up to 7 days).[6]

-

Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48, 168 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Photostability Study

This protocol is based on ICH Q1B guidelines.[5][17][18][19][20]

-

Sample Preparation: Place a thin layer of solid this compound in a chemically inert, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.

-

Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

Analysis: After exposure, analyze both the exposed and control samples by HPLC.

Thermal Stability Study (Solid State)

-

Sample Preparation: Place the solid this compound in a suitable container (e.g., glass vial).

-

Incubation: Store the samples at elevated temperatures (e.g., 60°C, 80°C, 100°C) in a calibrated oven for a defined period (e.g., up to 14 days).

-

Sampling: At specified time points, remove samples for analysis.

-

Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC.

Oxidative Stability Study

-

Preparation of Solution: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Addition of Oxidizing Agent: Add a solution of an oxidizing agent (e.g., 3% H₂O₂) to the sample solution.[6]

-

Incubation: Store the solution at room temperature or a slightly elevated temperature for a defined period (e.g., 24 hours).

-

Analysis: Analyze the sample by HPLC at various time points.

API-Excipient Compatibility Study

-

Blending: Prepare binary mixtures of this compound with various common pharmaceutical excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 or other appropriate ratio.[1][21][22][23]

-

Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and thermal stress (e.g., 60°C) for a defined period (e.g., 4 weeks). Include a control sample of the pure API.

-

Analysis: At specified time points, analyze the samples by HPLC to check for the appearance of new degradation products and any significant loss of the API.

Analytical Methodologies

A robust, stability-indicating analytical method is paramount for accurate stability assessment.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the primary technique for separating and quantifying this compound and its degradation products.[12][13][14][15][16] A photodiode array (PDA) detector is recommended for peak purity analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for the identification and structural elucidation of degradation products.[24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of isolated degradation products and, in some cases, to monitor the degradation process in real-time.[25][26][27][28][29]

Recommended Storage and Handling

Based on available information and the potential for degradation, the following storage and handling procedures are recommended:

-

Storage: Store this compound in a tightly sealed container in a cool, dark, and dry place.[5] Recommended storage temperatures from suppliers typically range from 0-8°C, with some suggesting -20°C for long-term storage.

-

Handling: Handle the compound in a well-ventilated area, avoiding exposure to direct sunlight and high temperatures. Use appropriate personal protective equipment.

Conclusion

While specific quantitative stability data for this compound is not widely published, this guide provides a comprehensive framework for its stability assessment based on established scientific principles and regulatory guidelines. The inherent reactivity of the molecule suggests that it may be susceptible to degradation under hydrolytic, photolytic, and thermal stress. Therefore, careful handling and storage, as well as the implementation of thorough stability studies as outlined in this guide, are essential for ensuring the quality and reliability of this important chemical intermediate in research and drug development. The provided experimental protocols serve as a starting point for establishing a detailed stability profile and should be adapted and validated for specific applications.

References

- 1. veeprho.com [veeprho.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound 97 113975-22-7 [sigmaaldrich.com]

- 5. ICH Q1B Photostability: Step-by-Step FDA/EMA/ICH Compliance Guide & Testing Checklist – StabilityStudies.in [stabilitystudies.in]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–mosapride citrate and rabeprazole sodium–itopride hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nveo.org [nveo.org]

- 16. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. ikev.org [ikev.org]

- 21. arborpharmchem.com [arborpharmchem.com]

- 22. labinsights.nl [labinsights.nl]

- 23. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 24. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]

- 25. Monitoring degradation in paper: non-invasive analysis by unilateral NMR. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Spectral Analysis of 2-Fluoro-3-iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the versatile heterocyclic compound, 2-fluoro-3-iodopyridine. Due to the limited availability of public experimental spectra, this document presents predicted spectral data based on established computational models, alongside general experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in pharmaceutical and agrochemical research.

Compound Overview

This compound is a halogenated pyridine (B92270) derivative with significant applications as a building block in organic synthesis.[1] Its unique substitution pattern, featuring both a fluorine and an iodine atom on the pyridine ring, allows for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents and other functional molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 113975-22-7 |

| Molecular Formula | C₅H₃FIN |

| Molecular Weight | 222.99 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 44-48 °C |

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data

Predicted NMR data was generated using computational algorithms. The solvent for these predictions is deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis of organic compounds.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant(s) (J) Hz | Assignment |

| ~8.15 | ddd | J(H,H) ≈ 4.8, J(H,F) ≈ 1.5, J(H,H) ≈ 1.0 | H-6 |

| ~7.95 | ddd | J(H,H) ≈ 8.0, J(H,H) ≈ 7.5, J(H,F) ≈ 5.0 | H-4 |

| ~7.10 | ddd | J(H,H) ≈ 7.5, J(H,H) ≈ 4.8, J(H,F) ≈ 1.0 | H-5 |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Coupling Constant(s) (J) Hz | Assignment |

| ~163.5 | J(C,F) ≈ 240 | C-2 |

| ~152.0 | J(C,F) ≈ 5 | C-6 |

| ~148.0 | J(C,F) ≈ 15 | C-4 |

| ~121.0 | J(C,F) ≈ 5 | C-5 |

| ~95.0 | J(C,F) ≈ 30 | C-3 |

Expected Infrared (IR) Spectroscopy Data

The following table outlines the expected characteristic infrared absorption bands for this compound based on its functional groups.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 1600-1450 | Medium to Strong | C=C and C=N stretching (aromatic ring) |

| 1250-1000 | Strong | C-F stretching |

| 850-750 | Strong | C-H out-of-plane bending |

| < 600 | Medium | C-I stretching |

Expected Mass Spectrometry (MS) Data

Electron impact ionization of this compound is expected to yield a molecular ion peak and several characteristic fragment ions.

Table 5: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity | Assignment |

| 223 | High | [M]⁺ (Molecular ion) |

| 127 | Medium | [I]⁺ |

| 96 | Medium | [M - I]⁺ |

| 78 | Medium | [C₅H₄N]⁺ (Pyridine radical cation) |

| 69 | Medium | [M - I - HCN]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Instrument Setup:

-

Use a mass spectrometer with an electron ionization (EI) source.

-

-

Data Acquisition:

-

Set the ionization energy to a standard value of 70 eV.

-

Scan a mass range appropriate for the compound, for example, m/z 40-300.

-

The data is acquired as a mass-to-charge ratio (m/z) versus relative abundance.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for spectral analysis.

Mass Spectrometry Fragmentation Pathway

Caption: Plausible MS fragmentation of this compound.

References

Solubility Profile of 2-Fluoro-3-iodopyridine: A Technical Guide for Researchers

For Immediate Release

Physicochemical Properties of 2-Fluoro-3-iodopyridine

This compound is a halogenated pyridine (B92270) derivative with a molecular formula of C₅H₃FIN and a molecular weight of approximately 222.99 g/mol .[1][3] It typically presents as a white to light yellow crystalline solid.[2] A summary of its key physical properties is presented in Table 1. Understanding these properties is crucial for predicting its behavior in various solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₅H₃FIN | [1][3] |

| Molecular Weight | 222.99 g/mol | |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 44-48 °C | |

| Boiling Point | 230.3 °C at 760 mmHg | [1] |

| Density | ~2.046 g/cm³ | [1] |

| Flash Point | 93.1 °C | [1] |

Table 1: Physicochemical Properties of this compound

Predicted Solubility in Organic Solvents

The solubility of a compound is largely determined by its polarity and its ability to form intermolecular interactions with the solvent. The principle of "like dissolves like" is a useful guideline.

The structure of this compound, containing a polar pyridine ring and halogen substituents, suggests it will exhibit a range of solubilities in common organic solvents. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the overall molecule possesses a dipole moment.[4][5]

-

Polar Aprotic Solvents (e.g., Dichloromethane (B109758), Tetrahydrofuran, Ethyl Acetate, N,N-Dimethylformamide): It is anticipated that this compound will demonstrate good solubility in these solvents. The polarity of these solvents can effectively solvate the polar regions of the molecule. For instance, a structurally related compound, 2-chloro-3-fluoro-4-iodopyridine, is noted to have good solubility in dichloromethane and ethanol.[6]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is also expected in polar protic solvents. The ability of these solvents to engage in hydrogen bonding, in addition to their polarity, should facilitate the dissolution of this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is expected to be lower compared to polar solvents. While the halogen atoms contribute some lipophilicity, the polar pyridine ring will likely limit its solubility in highly nonpolar environments.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their applications, direct experimental measurement is necessary. The following are standard methodologies for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method

This method directly measures the mass of solute that can be dissolved in a given volume of solvent to create a saturated solution.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

-

Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point to leave behind the dissolved solid.

-

Mass Determination: Once the solvent is completely removed, reweigh the vial. The difference in mass corresponds to the amount of this compound that was dissolved in the known volume of the solvent.

-

Calculation: Calculate the solubility in desired units (e.g., g/L, mg/mL, or mol/L).

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method but requires the initial development of a calibration curve.

Objective: To determine the solubility of this compound by measuring its concentration in a saturated solution via its absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Materials from the Gravimetric Method

Procedure:

-

Determine Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the spectrophotometer to find the wavelength at which the absorbance is highest.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent.

-

Perform a series of serial dilutions to create several standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

-

Withdraw a sample of the supernatant and filter it as described previously.

-

Dilute the filtered saturated solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation: Use the absorbance of the diluted saturated solution and the equation of the line from the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Workflow for Solubility Determination

The following diagram illustrates a general workflow for experimentally determining the solubility of a compound like this compound.

Caption: General experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its molecular structure suggests good solubility in polar aprotic and protic solvents. For researchers in drug development and other scientific fields, the experimental protocols provided in this guide offer a robust framework for determining the precise solubility in their specific solvent systems. This information is critical for designing synthetic routes, preparing solutions for biological assays, and developing purification strategies.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CAS 113975-22-7 [matrix-fine-chemicals.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Pyridine [chemeurope.com]

- 6. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

The Versatility of 2-Fluoro-3-iodopyridine in Modern Medicinal Chemistry: A Technical Guide

An in-depth exploration of the synthesis and application of 2-Fluoro-3-iodopyridine, a key building block in the development of novel therapeutics, for researchers, scientists, and drug development professionals.

This compound has emerged as a highly valuable and versatile building block in medicinal chemistry. Its unique structural features—a fluorine atom at the 2-position and an iodine atom at the 3-position of the pyridine (B92270) ring—provide a powerful handle for the strategic construction of complex, biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate, while the iodo group serves as a versatile site for various cross-coupling reactions. This technical guide provides a comprehensive overview of the applications of this compound in the synthesis of a range of therapeutic agents, with a focus on anticancer compounds, G-protein-coupled receptor (GPCR) modulators, and antiviral agents.

Core Synthetic Transformations

The utility of this compound in medicinal chemistry is largely attributed to its reactivity in a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the facile and efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of diverse molecular scaffolds.

Applications in Anticancer Drug Discovery: Tubulin Polymerization Inhibitors

A significant application of this compound is in the synthesis of potent anticancer agents, particularly those that target tubulin polymerization. Pyridine-bridged analogues of Combretastatin A-4 (CA-4), a natural product known for its vascular-disrupting properties, have been developed using this key building block. These synthetic analogues exhibit impressive antiproliferative activities by disrupting the microtubule network, leading to cell cycle arrest and apoptosis.

The synthesis of these analogues typically involves a Suzuki-Miyaura cross-coupling reaction between a this compound derivative and an appropriate arylboronic acid. This is followed by a subsequent cross-coupling reaction to introduce the second aryl ring.

Quantitative Biological Data

The following table summarizes the in vitro antiproliferative activity of selected pyridine-bridged CA-4 analogues synthesized using a 2-fluoropyridine (B1216828) scaffold.

| Compound | MDA-MB-231 IC₅₀ (nM)[1] | A549 IC₅₀ (nM)[1] | HeLa IC₅₀ (nM)[1] |

| 4h | 3.1 | 8.9 | 3.8 |

| 4s | 4.6 | 4.4 | 1.4 |

| 4t | 2.8 | 3.8 | 0.9 |

| CA-4 | 2.8 | 3.8 | 0.9 |

Signaling Pathway and Mechanism of Action

These pyridine-bridged CA-4 analogues exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. This disruption of the microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2 mmol) is placed in a reaction vessel. A palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), is added, and the vessel is purged with an inert gas. A degassed solvent system, typically a mixture of 1,4-dioxane (B91453) and water, is then added. The reaction mixture is heated to the desired temperature (e.g., 85-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[2]

Synthesis of 3-bromo-5-(3,4,5-trimethoxyphenyl)pyridine (B8252992) (Intermediate for Combretastatin Analogues):

To a solution of 3,5-dibromopyridine (B18299) in THF, a solution of iPrMgCl·LiCl in THF is added at low temperature (-10 °C). After a short stirring period, a solution of iodine in THF is added dropwise. The reaction is then worked up to yield 3-bromo-5-iodopyridine. This intermediate is then reacted with 3,4,5-trimethoxybenzeneboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in a 1,4-dioxane/water mixture to afford 3-bromo-5-(3,4,5-trimethoxyphenyl)pyridine.[3]

Applications in the Modulation of G-Protein-Coupled Receptors (GPCRs)

This compound and its derivatives are also valuable in the synthesis of modulators for G-protein-coupled receptors (GPCRs), a large family of transmembrane receptors involved in a wide range of physiological processes. The development of selective GPCR modulators is a major focus of drug discovery for various diseases, including neurological and metabolic disorders.

Patents have disclosed the use of fluoropyridine-containing compounds as modulators of GPR52 and GPR119.[4][5] GPR52 is an orphan GPCR that is highly expressed in the brain and is considered a potential target for the treatment of psychiatric disorders.[6] GPR119 is predominantly expressed in the pancreas and gastrointestinal tract and is a target for the treatment of type 2 diabetes and obesity.[5][7]

Experimental Workflow for GPCR Modulator Synthesis

The synthesis of these modulators often involves a multi-step sequence where the 2-fluoropyridine moiety is introduced via a cross-coupling reaction.

Applications in Antiviral Drug Discovery

The incorporation of a fluorine atom into nucleoside analogues is a well-established strategy in the development of antiviral agents.[8] The 2-fluoropyridine scaffold can be utilized in the synthesis of novel nucleoside and non-nucleoside analogues with potential activity against a range of viruses, including influenza and HIV.[9][10]

For instance, analogues of the broad-spectrum antiviral agent Favipiravir (T-705) have been synthesized incorporating pyridine C-nucleosides. The synthesis of such compounds can involve the coupling of a lithiated fluoropyridine derivative with a protected ribose lactone.

Quantitative Biological Data

While specific examples utilizing this compound are less prevalent in readily available literature for antiviral applications, the general principle of incorporating fluoropyridines into antiviral scaffolds is a promising area of research. For example, a C-nucleoside analogue of Favipiravir, compound 3c , has shown potent inhibition of influenza virus replication in MDCK cells with an EC₅₀ of 1.9 µM and a CC₅₀ of >400 µM.[11]

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to complex scaffolds for the development of anticancer agents, GPCR modulators, and potentially antiviral compounds. The strategic incorporation of the 2-fluoropyridine moiety can lead to compounds with enhanced pharmacological properties, making it a valuable tool for drug discovery and development professionals. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers working in this exciting field.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2024091541A1 - Compounds and compositions as gpr52 modulators - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-HIV agents. III. Synthesis and in vitro anti-HIV activity of novel 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Strategic Imperative of Fluorine in Modern Drug Design: A Technical Guide to Pyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals